molecular formula C15H12INO3 B14275620 N-(2-Iodophenyl)-N-methyl-2H-1,3-benzodioxole-5-carboxamide CAS No. 138883-35-9

N-(2-Iodophenyl)-N-methyl-2H-1,3-benzodioxole-5-carboxamide

Cat. No.: B14275620
CAS No.: 138883-35-9
M. Wt: 381.16 g/mol
InChI Key: XQTUARBNZVKMIO-UHFFFAOYSA-N
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Description

N-(2-Iodophenyl)-N-methyl-1,3-benzodioxole-5-carboxamide is a chemical compound that belongs to the class of benzodioxole derivatives This compound is characterized by the presence of an iodophenyl group and a carboxamide functional group attached to a benzodioxole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Iodophenyl)-N-methyl-1,3-benzodioxole-5-carboxamide typically involves the reaction of 2-iodoaniline with 1,3-benzodioxole-5-carbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified using column chromatography to obtain the desired compound in high yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-(2-Iodophenyl)-N-methyl-1,3-benzodioxole-5-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(2-Iodophenyl)-N-methyl-1,3-benzodioxole-5-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-Iodophenyl)-N-methyl-1,3-benzodioxole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. Additionally, the compound can interact with microbial cell membranes, disrupting their integrity and leading to antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

    N-(2-Iodophenyl)-N-methylbenzamide: Similar structure but lacks the benzodioxole ring.

    N-(2-Iodophenyl)-N-methyl-1,3-benzodioxole-5-sulfonamide: Contains a sulfonamide group instead of a carboxamide group.

    N-(2-Iodophenyl)-N-methyl-1,3-benzodioxole-5-amine: Contains an amine group instead of a carboxamide group.

Uniqueness

N-(2-Iodophenyl)-N-methyl-1,3-benzodioxole-5-carboxamide is unique due to the presence of both the iodophenyl and benzodioxole moieties, which contribute to its distinct chemical and biological properties.

Properties

CAS No.

138883-35-9

Molecular Formula

C15H12INO3

Molecular Weight

381.16 g/mol

IUPAC Name

N-(2-iodophenyl)-N-methyl-1,3-benzodioxole-5-carboxamide

InChI

InChI=1S/C15H12INO3/c1-17(12-5-3-2-4-11(12)16)15(18)10-6-7-13-14(8-10)20-9-19-13/h2-8H,9H2,1H3

InChI Key

XQTUARBNZVKMIO-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC=CC=C1I)C(=O)C2=CC3=C(C=C2)OCO3

Origin of Product

United States

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